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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of lipids, with a special

focus on samples containing the deuterated internal standard Docosahexaenoic Acid-d5
(DHA-d5). The inclusion of an isotopic internal standard is crucial for accurate quantification in

mass spectrometry-based lipidomics. This document outlines three widely used extraction

methods: the Folch method, the Bligh and Dyer method, and Solid-Phase Extraction (SPE),

providing comparative data and specific protocols for various biological matrices.

Introduction to Lipid Extraction with Deuterated
Internal Standards
The accurate analysis of lipids from complex biological samples is fundamental in lipidomics

research and drug development. The use of stable isotope-labeled internal standards, such as

DHA-d5, is a critical component of a robust analytical workflow.[1][2] These standards are

chemically identical to their endogenous counterparts but are mass-shifted due to the presence

of heavy isotopes. By adding a known amount of DHA-d5 to a sample prior to extraction,

variations in lipid recovery during sample preparation and potential matrix effects during

analysis can be normalized, leading to more precise and accurate quantification of endogenous

DHA and other lipids.[1] Isotopic fractionation during liquid-liquid extraction with deuterium-

labeled standards is generally considered minimal and does not significantly impact

quantitative accuracy.[3]
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Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the yield and composition of the

extracted lipid profile. The Folch and Bligh and Dyer methods are classic liquid-liquid extraction

(LLE) techniques, while Solid-Phase Extraction (SPE) offers an alternative based on

chromatographic principles.
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Method Principle

Typical

Sample

Types

Advantages
Disadvantag

es

Relative

Recovery of

PUFAs (e.g.,

DHA)

Folch

Biphasic

liquid-liquid

extraction

using a

chloroform:m

ethanol (2:1,

v/v) solvent

system.[4][5]

[6]

Tissues (e.g.,

brain, liver),

Cells,

Plasma.[4][5]

[7]

High lipid

recovery,

considered a

"gold

standard".[5]

Effective for a

broad range

of lipids.

Uses larger

volumes of

chlorinated

solvent

(chloroform).

[5][6] Can be

more time-

consuming.

Generally

high and

considered a

benchmark

for recovery.

[5]

Bligh and

Dyer

A modified,

more rapid

biphasic

liquid-liquid

extraction

with a lower

solvent-to-

sample ratio.

[6][8][9]

Biological

fluids (e.g.,

plasma,

urine), cell

suspensions,

tissues with

high water

content.[8][9]

Faster than

the Folch

method, uses

less solvent.

[6]

May result in

lower lipid

recovery for

samples with

high lipid

content

(>2%).[6][10]

Good, but

may be

slightly lower

than the

Folch method

for high-lipid

samples.[6]

Solid-Phase

Extraction

(SPE)

Separation

based on the

affinity of

lipids for a

solid sorbent

material

packed in a

cartridge.[11]

[12]

Plasma,

Serum, Urine,

other

biofluids.[11]

[13]

High

selectivity,

can isolate

specific lipid

classes,

amenable to

automation.

[14] Reduces

use of

chlorinated

solvents.

Requires

method

development

to optimize

sorbent and

solvents,

potential for

plastic

leachables.

[14]

Can be very

high for

targeted

analytes if the

method is

optimized.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6261534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704327/
https://www.vliz.be/imisdocs/publications/134897.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6261534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704327/
https://www.creative-proteomics.com/resource/protocol-for-lipidomics-workflow-for-mammalian-cells-plasma-and-tissue-using-liquid-chromatography-h.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704327/
https://www.vliz.be/imisdocs/publications/134897.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704327/
https://www.vliz.be/imisdocs/publications/134897.pdf
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412294/
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412294/
https://www.vliz.be/imisdocs/publications/134897.pdf
https://www.vliz.be/imisdocs/publications/134897.pdf
https://www.researchgate.net/publication/11562681_Comparison_of_the_Bligh_and_Dyer_and_Folch_Methods_for_Total_Lipid_Determination_in_a_Broad_Range_of_Marine_Tissue
https://www.vliz.be/imisdocs/publications/134897.pdf
https://www.thermofisher.com/uk/en/home/industrial/chromatography/chromatography-sample-preparation/sample-preparation-consumables/solid-phase-extraction-consumables/spe-guide.html
https://www.specartridge.com/an-introduction-of-spe-and-method-for-selecting-spe-cartridge/
https://www.thermofisher.com/uk/en/home/industrial/chromatography/chromatography-sample-preparation/sample-preparation-consumables/solid-phase-extraction-consumables/spe-guide.html
https://pubmed.ncbi.nlm.nih.gov/38977597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8147762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8147762/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10767427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
General Workflow for Lipid Extraction with DHA-d5
Internal Standard
The following diagram illustrates the general workflow for lipid extraction from biological

samples using an internal standard.
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General workflow for lipid extraction with an internal standard.
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Protocol 1: Modified Folch Method for Plasma
This protocol is adapted for the extraction of lipids from plasma samples.

Materials:

Plasma sample

DHA-d5 internal standard solution (in ethanol or chloroform:methanol)

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% NaCl solution (or 0.74% KCl)

Glass centrifuge tubes with PTFE-lined caps

Pipettes

Vortex mixer

Centrifuge

Nitrogen evaporator

Procedure:

Thaw plasma samples on ice.

In a glass centrifuge tube, add 100 µL of plasma.

Add a known amount of DHA-d5 internal standard solution to the plasma.

Add 2 mL of chloroform:methanol (2:1, v/v).

Vortex the mixture vigorously for 1 minute.

Incubate the sample at room temperature for 20-30 minutes, with occasional vortexing.
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Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[7]

Vortex the mixture for 30 seconds.

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a

glass Pasteur pipette and transfer to a clean tube.

Dry the collected lipid extract under a stream of nitrogen.

Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g.,

isopropanol:acetonitrile:water).

Protocol 2: Bligh and Dyer Method for Tissue
This protocol is suitable for the extraction of lipids from soft tissues.

Materials:

Tissue sample (e.g., liver, brain)

DHA-d5 internal standard solution

Chloroform (HPLC grade)

Methanol (HPLC grade)

Deionized water

Homogenizer (e.g., bead beater or Dounce homogenizer)

Glass centrifuge tubes with PTFE-lined caps

Pipettes

Vortex mixer

Centrifuge
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Nitrogen evaporator

Procedure:

Weigh approximately 50 mg of frozen tissue and place it in a homogenizer tube.

Add a known amount of DHA-d5 internal standard solution.

Add 1 mL of chloroform and 2 mL of methanol (ratio of 1:2, v/v).[8]

Homogenize the tissue thoroughly until a uniform suspension is obtained.

Transfer the homogenate to a glass centrifuge tube.

Add an additional 1 mL of chloroform to the tube.[8]

Vortex for 30 seconds.

Add 1 mL of deionized water.[8]

Vortex again for 30 seconds.

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

Collect the lower organic phase.

Dry the extract under nitrogen and reconstitute for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma
This protocol provides a general guideline for SPE. Optimization may be required based on the

specific SPE cartridge and analytes of interest. A reversed-phase C18 cartridge is commonly

used for retaining non-polar to moderately polar lipids.[15]

Materials:

Plasma sample

DHA-d5 internal standard solution
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Reversed-phase C18 SPE cartridge (e.g., 100 mg bed weight)

SPE manifold

Methanol (HPLC grade)

Deionized water

Elution solvent (e.g., chloroform:methanol 2:1, v/v, or another suitable solvent)

Collection tubes

Nitrogen evaporator

Procedure:

Sample Pre-treatment: To 100 µL of plasma, add a known amount of DHA-d5 internal

standard. Dilute the sample with 900 µL of deionized water.

Cartridge Conditioning:

Pass 2 mL of methanol through the C18 cartridge.

Equilibrate the cartridge by passing 2 mL of deionized water. Do not let the cartridge run

dry.

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Allow

the sample to pass through slowly (e.g., 1 mL/min).

Washing: Wash the cartridge with 2 mL of deionized water to remove polar impurities.

Elution: Elute the lipids with 2 mL of the elution solvent into a clean collection tube.

Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the

lipid extract in an appropriate solvent for analysis.

Signaling Pathway Involving DHA
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Docosahexaenoic acid (DHA) is a crucial omega-3 fatty acid that, along with its metabolites,

plays a significant role in various signaling pathways, particularly in the brain. One such

metabolite, synaptamide, activates the G-protein coupled receptor 110 (GPR110), also known

as Adhesion G Protein-Coupled Receptor F1 (ADGRF1).[16][17] This activation triggers a

cascade of intracellular events that are important for neurogenesis and have anti-inflammatory

effects.[16]
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Simplified signaling pathway of DHA metabolite synaptamide via GPR110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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